Thieno[3,2-b]pyridin-6-ylmethanol

Kinase inhibitor design Kinome-wide selectivity Hinge-region binding

Researchers requiring the correct thieno[3,2-b]pyridine isomer for ATP-competitive kinase inhibitor synthesis face procurement challenges-incorrect regioisomers compromise SAR. This 6-ylmethanol building block provides the validated scaffold core for Haspin probes (MU1920, IC₅₀ = 6 nM) and FLT3/KIT inhibitors (US Patent 9,725,465). • Correct [3,2-b] fusion isomer - co-crystal validated (PDB 9FLB, 2.50 Å) • 6-position hydroxymethyl handle for back-pocket derivatization • ≥98% purity; MW 165.21; TPSA 61.4 Ų; XLogP3 1.1

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 117390-33-7
Cat. No. B040043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-6-ylmethanol
CAS117390-33-7
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CC(=C2)CO
InChIInChI=1S/C8H7NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2
InChIKeyOCGKXXZRXPLFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-6-ylmethanol (CAS 117390-33-7) – Core Scaffold & Physicochemical Profile for Kinase Inhibitor Procurement


Thieno[3,2-b]pyridin-6-ylmethanol (CAS 117390-33-7) is a fused heterocyclic building block composed of a thiophene ring annulated to a pyridine ring at the [3,2-b] positions, bearing a primary hydroxymethyl substituent at the 6-position of the pyridine ring [1]. Its molecular formula is C₈H₇NOS (MW 165.21 g/mol), with a computed XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 61.4 Ų, and one hydrogen bond donor [1]. The compound belongs to the thieno[3,2-b]pyridine isomer family—one of six possible thienopyridine annulation modes—and serves as a versatile intermediate for constructing ATP-competitive kinase inhibitors that achieve high kinome-wide selectivity via weak hinge-region interactions [2].

Why Thieno[3,2-b]pyridin-6-ylmethanol Cannot Be Replaced by Other Thienopyridine or Furopyridine Alcohols in Kinase-Targeted Synthesis


Substituting Thieno[3,2-b]pyridin-6-ylmethanol with its closest analogs—such as the [2,3-b] fusion isomer, the 2-ylmethanol regioisomer, or the furo[3,2-b]pyridin-6-ylmethanol oxygen analog—introduces differences in three critical procurement-relevant dimensions: (i) the thieno[3,2-b]pyridine core exhibits uniquely weak hinge-region interactions that enable profoundly different kinase binding modes while preserving high kinome-wide selectivity, a property not demonstrated for the [2,3-b] or [3,2-c] isomers [1]; (ii) the sulfur atom in the thiophene ring confers distinct lipophilicity (XLogP3-AA = 1.1) and polar surface area (TPSA = 61.4 Ų) compared to the oxygen-containing furo analog (XLogP3-AA = 0.5; TPSA = 46.3 Ų), directly affecting downstream ADME properties of derived inhibitors [2]; and (iii) the 6-position hydroxymethyl group provides a vector for derivatization that has been specifically exploited in patent-protected FLT3 and KIT kinase inhibitor series, whereas the 2-ylmethanol isomer directs substitution to a sterically and electronically distinct region of the scaffold [3]. These structural and physicochemical differences cannot be compensated for by simple stoichiometric adjustment in synthetic protocols—they mandate deliberate selection of the correct isomer at the procurement stage.

Quantitative Differentiation Evidence for Thieno[3,2-b]pyridin-6-ylmethanol vs. Closest Structural Analogs


Kinome-Wide Selectivity: Thieno[3,2-b]pyridine Scaffold Enables Variable Binding Modes Not Achievable with Thieno[2,3-b]pyridine Isomers

The thieno[3,2-b]pyridine scaffold was shown to maintain high kinome-wide selectivity across profoundly different binding modes, as illustrated by isomeric compounds MU1464 and MU1668. This property is attributed to the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, enabling ATP-competitive but not ATP-mimetic inhibition anchored at the kinase back pocket [1]. In contrast, the thieno[2,3-b]pyridine isomer system has been primarily explored as potassium channel inhibitors and Pim-1 kinase inhibitors with distinct binding geometries and generally narrower selectivity profiles; no comparable kinome-wide selectivity data with variable binding modes have been reported for the [2,3-b] series [2]. The thieno[3,2-b]pyridine scaffold further enabled development of the in vivo-suitable chemical probe MU1920 (Haspin IC₅₀ = 6 nM) that meets quality chemical probe criteria [1].

Kinase inhibitor design Kinome-wide selectivity Hinge-region binding

Lipophilicity and Polar Surface Area: Thieno[3,2-b]pyridin-6-ylmethanol vs. Furo[3,2-b]pyridin-6-ylmethanol

The sulfur atom in Thieno[3,2-b]pyridin-6-ylmethanol confers distinct physicochemical properties relative to the oxygen-containing furo analog. The target compound has a computed XLogP3-AA of 1.1 and a TPSA of 61.4 Ų [1]. The direct oxygen analog, Furo[3,2-b]pyridin-6-ylmethanol (CAS 227938-34-3), has a computed XLogP3-AA of 0.5 and a TPSA of 46.3 Ų [2]. The 0.6 log unit increase in lipophilicity and 15.1 Ų increase in polar surface area for the thieno compound reflect the larger atomic radius and higher polarizability of sulfur versus oxygen, which translates into altered membrane permeability, protein binding, and metabolic stability profiles in derived inhibitor series.

Physicochemical properties Drug-likeness ADME optimization

Regioisomeric Positioning: 6-ylmethanol vs. 2-ylmethanol Determines Access to FLT3/KIT Inhibitor Chemical Space

The 6-position hydroxymethyl group of Thieno[3,2-b]pyridin-6-ylmethanol provides a critical synthetic handle that has been exploited in patent-protected kinase inhibitor series. Specifically, US Patent 9,725,465 (Example 10) describes a 2-(4-(thieno[3,2-b]pyridin-6-yl)phenyl)acetamide derivative that exhibits potent binding to FLT3 and KIT kinases with Kd < 5 nM in competition binding assays [1]. The 2-ylmethanol regioisomer (CAS 94191-19-2) places the hydroxymethyl group on the thiophene ring, directing derivatization to an electronically distinct position that does not access the same kinase binding pocket geometry [2]. Both isomers share identical molecular formula (C₈H₇NOS) and MW (165.21 g/mol), making them indistinguishable by mass-based analytics but functionally non-interchangeable in synthesis.

Regioisomer differentiation Kinase inhibitor patent space FLT3 inhibition

c-Met/VEGFR2 Dual Inhibition: Thieno[3,2-b]pyridine Scaffold Delivers Low-Nanomolar Potency with In Vivo Efficacy

The thieno[3,2-b]pyridine scaffold has been validated in a series of N3-arylmalonamide-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Compounds from this series exhibited IC₅₀ values in the low nanomolar range in enzymatic assays and demonstrated efficacy in human tumor xenograft models in mice [1]. Specifically, three compounds showed VEGFR2 inhibition with IC₅₀ values of 150–199 nM in enzymatic assays, while also inhibiting tubulin assembly (IC₅₀ = 0.71 μM) and EGFR activity (IC₅₀ = 30 nM) [2]. This dual c-Met/VEGFR2 inhibition profile with demonstrated in vivo activity differentiates the thieno[3,2-b]pyridine scaffold from alternative heterocyclic cores such as furo[3,2-b]pyridine, which has been explored primarily as leukotriene biosynthesis inhibitors and herbicidal agents rather than as kinase inhibitor scaffolds [3].

c-Met inhibition VEGFR2 inhibition In vivo xenograft efficacy

Commercial Purity and Supply: Documented ≥98% Purity with Multi-Scale Availability for Thieno[3,2-b]pyridin-6-ylmethanol

Thieno[3,2-b]pyridin-6-ylmethanol is commercially available from multiple suppliers with documented purity specifications. Leyan (Shanghai HaoHong Biomedical) lists the compound at 98% purity (Product No. 2310591) with availability in 1 g, 5 g, and 10 g scales . This contrasts with the 2-ylmethanol regioisomer, which is listed at ≥95% purity by multiple vendors , and the furo[3,2-b]pyridin-6-ylmethanol analog, which is listed at 95%+ purity . The higher purity specification and multi-scale availability of the 6-ylmethanol thieno compound reduce the need for additional purification steps in downstream synthesis, directly impacting synthetic efficiency and reproducibility.

Commercial availability Purity specifications Procurement readiness

X-Ray Crystallographic Validation: Thieno[3,2-b]pyridine-Containing Inhibitor Co-Crystal Structure Confirms Back-Pocket Binding Mode at 2.50 Å Resolution

The binding mode of thieno[3,2-b]pyridine-based inhibitors has been confirmed by X-ray crystallography. The co-crystal structure of Haspin (GSG2) kinase in complex with the thieno[3,2-b]pyridine inhibitor MU1464 was solved at 2.50 Å resolution (PDB ID: 9FLB), with R-Value Free = 0.245 and R-Value Work = 0.193 [1]. This structural evidence validates the proposed back-pocket-anchored binding mode that is characteristic of the thieno[3,2-b]pyridine scaffold and supports structure-based drug design efforts [1][2]. In contrast, no co-crystal structures of thieno[2,3-b]pyridine- or furo[3,2-b]pyridine-based inhibitors bound to Haspin or related underexplored kinases have been deposited in the PDB, limiting structure-guided optimization of those alternative scaffolds.

Structural biology X-ray crystallography Haspin kinase binding mode

High-Impact Application Scenarios for Thieno[3,2-b]pyridin-6-ylmethanol Based on Quantitative Differentiation Evidence


Design and Synthesis of Highly Selective Haspin (GSG2) Kinase Chemical Probes

The thieno[3,2-b]pyridine scaffold is the core pharmacophore for constructing ATP-competitive Haspin inhibitors with high kinome-wide selectivity, as demonstrated by the in vivo-suitable chemical probe MU1920 (Haspin IC₅₀ = 6 nM) [1]. Thieno[3,2-b]pyridin-6-ylmethanol serves as a key intermediate for installing substituents at the 6-position that project toward the kinase back pocket, a binding mode validated by the 2.50 Å co-crystal structure of MU1464 with Haspin (PDB 9FLB) [2]. This application is supported by the scaffold's documented ability to maintain selectivity across variable binding modes, unlike isomeric thienopyridine scaffolds that lack comparable kinome-wide profiling data [1].

FLT3/KIT Dual Kinase Inhibitor Development Leveraging 6-Position Derivatization

The 6-hydroxymethyl group of Thieno[3,2-b]pyridin-6-ylmethanol enables synthetic elaboration to phenyl-linked acetamide derivatives that exhibit sub-5 nM binding affinity to FLT3 and KIT kinases, as described in US Patent 9,725,465 [3]. Procurement of the correct 6-ylmethanol regioisomer is mandatory for this synthetic route; the 2-ylmethanol regioisomer directs derivatization to the thiophene ring and cannot access the same FLT3/KIT binding pocket geometry [4]. The compound's XLogP3-AA of 1.1 provides a favorable lipophilicity starting point for optimizing oral bioavailability in this kinase inhibitor series [5].

c-Met/VEGFR2 Dual Inhibition Programs Requiring In Vivo-Validated Scaffolds

The thieno[3,2-b]pyridine core has produced N3-arylmalonamide derivatives with VEGFR2 IC₅₀ values of 150–199 nM and demonstrated efficacy in human tumor xenograft models [6]. Thieno[3,2-b]pyridin-6-ylmethanol provides the 6-hydroxymethyl handle for introducing the N3-arylmalonamide pharmacophore, a substitution pattern that has been validated in vivo. The sulfur-containing thiophene ring contributes to the scaffold's distinct lipophilicity profile (ΔXLogP3-AA = +0.6 vs. furo analog) that influences tumor penetration and metabolic stability [5].

Structure-Based Drug Design for Underexplored Kinases (CDKLs, TAF1L)

The thieno[3,2-b]pyridine scaffold has been identified as a versatile template for targeting underexplored protein kinases beyond Haspin, including CDKLs and TAF1L [1]. The deposited co-crystal structure (PDB 9FLB) provides a structural basis for rational design of inhibitors targeting these kinases [2]. Procurement of high-purity Thieno[3,2-b]pyridin-6-ylmethanol (≥98% by commercial specification ) supports reproducible SAR exploration with minimal purification overhead. The scaffold's computational properties (TPSA = 61.4 Ų, XLogP3-AA = 1.1) place derived compounds within favorable drug-like property space for CNS-penetrant kinase inhibitors, an area of active investigation [5].

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